2-Phenyl-5-m-tolyl-[1,3,4]oxadiazole
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Overview
Description
2-Phenyl-5-m-tolyl-[1,3,4]oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-m-tolyl-[1,3,4]oxadiazole typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . One common method involves the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol under reflux conditions until the evolution of hydrogen sulfide ceases .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-m-tolyl-[1,3,4]oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Phenyl-5-m-tolyl-[1,3,4]oxadiazole has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer, antibacterial, antifungal, and antiviral activities.
Materials Science: This compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electrochemical properties.
Organic Electronics: It serves as an emitter in electroluminescent devices and has been explored for use in dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-m-tolyl-[1,3,4]oxadiazole varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways . For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole: Similar in structure but with a para-tolyl group instead of a meta-tolyl group.
5-(4-Fluorophenyl)-1,3,4-oxadiazole: Contains a fluorophenyl group, which may impart different biological activities.
5-(3-Chlorobenzyl)-1,3,4-oxadiazole: Contains a chlorobenzyl group, leading to different chemical properties.
Uniqueness
2-Phenyl-5-m-tolyl-[1,3,4]oxadiazole is unique due to its specific substitution pattern, which can influence its electronic properties and biological activities. The meta-tolyl group may impart distinct steric and electronic effects compared to other similar compounds .
Properties
CAS No. |
1874-39-1 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(3-methylphenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H12N2O/c1-11-6-5-9-13(10-11)15-17-16-14(18-15)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
CTNBTTIMTWNDOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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